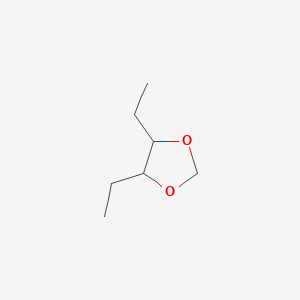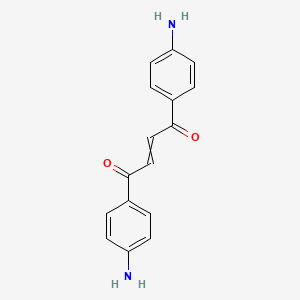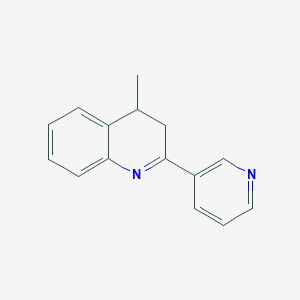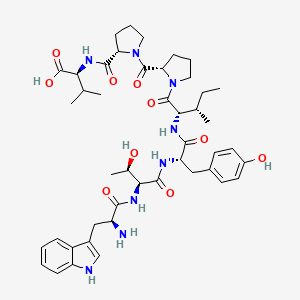
2-(Ethylsulfanyl)ethyl phenylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethylsulfanyl)ethyl phenylphosphonate is an organophosphorus compound that features a phenyl group attached to a phosphonate moiety, with an ethylsulfanyl substituent on the ethyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)ethyl phenylphosphonate can be achieved through several methods. One common approach involves the reaction of phenylphosphonic dichloride with 2-(ethylsulfanyl)ethanol in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base neutralizing the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as distillation or recrystallization to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Ethylsulfanyl)ethyl phenylphosphonate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The phosphonate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for the oxidation of the sulfur atom.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Hydrolysis: Phenylphosphonic acid and 2-(ethylsulfanyl)ethanol.
Wissenschaftliche Forschungsanwendungen
2-(Ethylsulfanyl)ethyl phenylphosphonate has several scientific research applications:
Chemistry: It can be used as a reagent or intermediate in the synthesis of other organophosphorus compounds.
Industry: It may be used in the development of new materials or as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(Ethylsulfanyl)ethyl phenylphosphonate involves its interaction with specific molecular targets. For example, the phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. The ethylsulfanyl group may also contribute to the compound’s binding affinity and specificity for certain targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Methylsulfanyl)ethyl phenylphosphonate
- 2-(Ethylsulfanyl)ethyl methylphosphonate
- 2-(Ethylsulfanyl)ethyl diphenylphosphonate
Uniqueness
2-(Ethylsulfanyl)ethyl phenylphosphonate is unique due to the presence of both the ethylsulfanyl and phenylphosphonate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The ethylsulfanyl group provides additional reactivity and potential for modification, while the phenylphosphonate moiety offers stability and functionality .
Eigenschaften
CAS-Nummer |
820260-94-4 |
|---|---|
Molekularformel |
C10H14O3PS- |
Molekulargewicht |
245.26 g/mol |
IUPAC-Name |
2-ethylsulfanylethoxy(phenyl)phosphinate |
InChI |
InChI=1S/C10H15O3PS/c1-2-15-9-8-13-14(11,12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,11,12)/p-1 |
InChI-Schlüssel |
NWGMUYVWRHGSGZ-UHFFFAOYSA-M |
Kanonische SMILES |
CCSCCOP(=O)(C1=CC=CC=C1)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid](/img/structure/B12541249.png)
![Bis{4-[tert-butyl(methyl)amino]phenyl}methanone](/img/structure/B12541257.png)





![2-{2-[2-(Carboxyoxy)ethoxy]ethoxy}ethyl hexanoate](/img/structure/B12541302.png)
![Bis(trimethylsilyl) [2-(pyridin-2-yl)ethyl]phosphonate](/img/structure/B12541304.png)

![Benzenepropanoic acid, 4-[[4-(4-methoxyphenyl)-5-[4-(trifluoromethyl)phenyl]-2-thiazolyl]methoxy]-2-methyl-](/img/structure/B12541313.png)
![Acetic acid;4-[tert-butyl(dimethyl)silyl]oxybut-2-en-1-ol](/img/structure/B12541320.png)
![Benzo[g]quinazolin-4(1H)-one, 2,3-dihydro-2,3-diphenyl-](/img/structure/B12541334.png)
![2-[(2-Hydroxyethyl)sulfanyl]ethyl undec-2-enoate](/img/structure/B12541343.png)
